6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
CAS No.: 1023697-90-6
Cat. No.: VC8039416
Molecular Formula: C12H7ClIN3
Molecular Weight: 355.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023697-90-6 |
|---|---|
| Molecular Formula | C12H7ClIN3 |
| Molecular Weight | 355.56 g/mol |
| IUPAC Name | 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C12H7ClIN3/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | GWKYLKYPPXFZMZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic system containing both imidazole and pyridazine rings. Key substituents include:
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A chlorine atom at the 6-position of the pyridazine ring.
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An iodine atom at the 3-position of the imidazole ring.
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A phenyl group at the 2-position, providing steric bulk and aromatic interactions.
The molecular formula is , with a molar mass of 355.56 g/mol. The SMILES notation (C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I) confirms the spatial arrangement of substituents.
Electronic and Steric Properties
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Halogen Effects: The electron-withdrawing chlorine and iodine atoms create regions of partial positive charge on adjacent carbon atoms, enhancing susceptibility to nucleophilic attack.
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Aromatic Stacking: The planar phenyl group facilitates π-π interactions with biological targets or synthetic reagents.
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Dipole Moment: Calculated dipole moments (derived from analogous structures) suggest moderate polarity, influencing solubility in organic solvents.
Synthesis and Manufacturing Approaches
General Strategies for Imidazo[1,2-b]pyridazines
While direct synthetic routes for 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine remain undocumented, analogous compounds are typically synthesized through:
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Halogenation Reactions: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-catalyzed coupling.
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Cyclocondensation: Reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives under basic conditions.
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Cross-Coupling: Suzuki-Miyaura or Ullmann couplings to install the phenyl group at the 2-position.
Challenges in Synthesis
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Regioselectivity: Ensuring precise placement of halogens at the 3- and 6-positions requires careful control of reaction conditions.
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Iodine Stability: The C-I bond’s susceptibility to homolytic cleavage under light or heat necessitates inert atmospheres and low-temperature processing.
Chemical Properties and Reactivity
Nucleophilic Substitution
The chlorine and iodine atoms undergo displacement reactions with nucleophiles (e.g., amines, thiols):
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Kinetics: Iodine exhibits faster substitution rates due to its larger atomic radius and weaker C-I bond.
Radical Reactions
Photocatalytic or transition metal-mediated reactions enable functionalization at inert C-H positions:
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Iodine Participation: The iodine atom may act as a radical initiator or leaving group in metal-free protocols.
| Compound Class | Target Pathogen | MIC90 (µg/mL) | Selectivity Index | Source |
|---|---|---|---|---|
| 3-Methoxy-2-phenyl derivatives | Mycobacterium tuberculosis | 0.5–1.0 | >10 | |
| 6-Benzylthio analogues | Mycobacterium marinum | 0.06–0.25 | >50 |
Key Observations:
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Electron-withdrawing groups (e.g., halogens) enhance membrane permeability and target binding .
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The phenyl group at C2 improves interactions with hydrophobic enzyme pockets .
Applications in Medicinal Chemistry
Kinase Inhibition Prospects
The compound’s planar structure and halogen substituents align with pharmacophores for kinase binding:
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ATP-Binding Pocket: Halogens may form halogen bonds with kinase backbone carbonyls.
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Selectivity: Bulkier iodine at C3 could reduce off-target effects compared to smaller halogens.
Antifungal and Antiparasitic Derivatives
Modifications at C6 (e.g., replacing chlorine with sulfonyl or amino groups) have yielded compounds with:
Comparison with Related Derivatives
Substituent Effects on Bioactivity
Structural Insights:
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Halogens at C3 improve metabolic stability but may reduce solubility.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to install chlorine and iodine sequentially.
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Target Identification: Screen against kinase libraries and microbial panels to identify primary targets.
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Prodrug Strategies: Mask polar groups (e.g., replace iodine with prodrug moieties) to improve bioavailability.
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